
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone, also known as DMMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of organic synthesis. DMMM is a white crystalline powder that is soluble in organic solvents and has a melting point of 104-106 °C.
Mecanismo De Acción
The exact mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is not fully understood, but it is believed to act as a nucleophile in organic synthesis reactions. (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is capable of forming covalent bonds with other molecules, which allows it to participate in a variety of chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone. However, it has been shown to be relatively non-toxic and does not cause significant harm to living organisms at low concentrations. It is important to note that (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone should be handled with care, as it can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone in lab experiments is its versatility. It can be used in a variety of organic synthesis reactions and has been shown to be an effective reagent in the synthesis of several important compounds. However, the synthesis of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is a complex process that requires specialized equipment and expertise. Additionally, (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is relatively expensive compared to other reagents, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the synthesis of new compounds using (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone as a reagent. Additionally, further research is needed to fully understand the mechanism of action and potential applications of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone in the field of organic synthesis.
Métodos De Síntesis
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 2-methyl-5-methylsulfanylphenylacetic acid. The resulting product is then subjected to a series of purification steps to obtain pure (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone. The synthesis of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone has been used in several scientific research applications, including the synthesis of various organic compounds. It has been shown to be an effective reagent in the synthesis of β-lactams, which are important building blocks in the pharmaceutical industry. (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone has also been used in the synthesis of heterocyclic compounds, which have potential applications in the development of new drugs.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-10-5-6-13(19-4)7-14(10)15(17)16-8-11(2)18-12(3)9-16/h5-7,11-12H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZQRKDHNWMWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
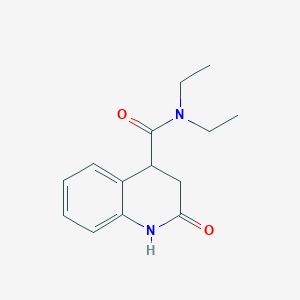

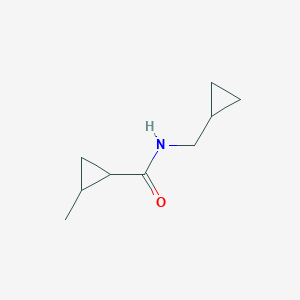
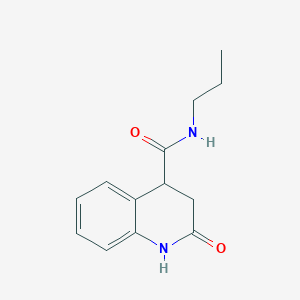
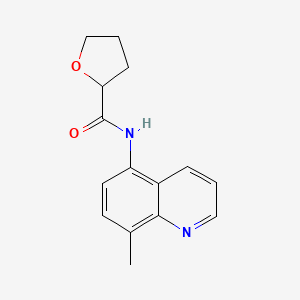
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
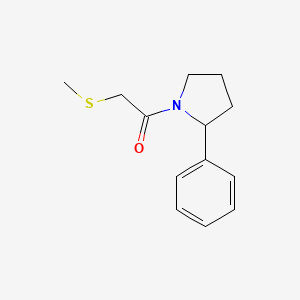

![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)


